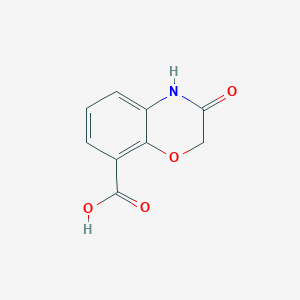
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula C7H9NO4 It is characterized by a furan ring substituted with an amino group, two methyl groups, a keto group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid typically involves the following steps:
Formation of the Furan Ring: The initial step involves the cyclization of a suitable precursor to form the furan ring. This can be achieved through the reaction of a diketone with an appropriate amine under acidic or basic conditions.
Introduction of Functional Groups: The amino group and carboxylic acid group are introduced through subsequent reactions. For example, nitration followed by reduction can introduce the amino group, while carboxylation reactions can introduce the carboxylic acid group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to reduce the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dicarboxylic acid, while reduction could produce a diol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating the activity of specific enzymes.
Medicine
In medicine, derivatives of this compound may have potential as therapeutic agents. Research is ongoing to explore its efficacy in treating various diseases, including cancer and bacterial infections.
Industry
In industrial applications, this compound can be used in the synthesis of polymers and other materials with specialized properties. Its reactivity makes it a valuable intermediate in the production of high-performance materials.
Mecanismo De Acción
The mechanism by which 4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-methyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid: Similar structure but with one less methyl group.
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrothiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
4-Amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to its specific combination of functional groups and its furan ring structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
4-amino-5,5-dimethyl-2-oxofuran-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-7(2)4(8)3(5(9)10)6(11)12-7/h8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXYXJDDIVIIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)O1)C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














